Haperforin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

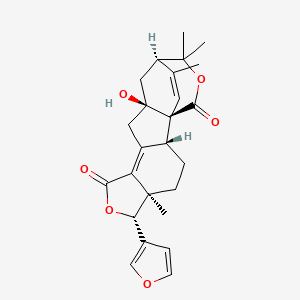

Haperforin G is a natural product found in Harrisonia perforata with data available.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Mechanism of Action:

Haperforin G has been identified as having selective cytotoxicity against melanoma cells. Its anti-melanoma activity is mediated through the expression of the CYP27A1 gene, which converts this compound into active metabolites that inhibit mitochondrial biogenesis. This unique mechanism allows it to target cancer energetics effectively, providing a potential solution to overcome resistance to conventional therapies like BRAF inhibitors and MAPK inhibitors .

Case Studies:

- In a study involving 39 cancer cell lines, this compound demonstrated an IC50 value ranging from 0.3 μM to 12 μM against various melanoma cell lines harboring mutations in BRAF and NRAS. It was found that this compound downregulated MAPK pathway activation and induced proliferative arrest in sensitive cell lines .

- The correlation between high CYP27A1 expression and sensitivity to this compound was established through transcriptome profiling, indicating that targeting this pathway could enhance therapeutic efficacy in melanoma treatment .

Synthesis and Structural Analysis

Total Synthesis:

The total synthesis of this compound has been achieved through a series of complex chemical reactions, including a Co-catalyzed intramolecular Pauson-Khand reaction and light-initiated photocatalysis. This synthesis pathway not only confirms the compound's structural integrity but also opens avenues for creating analogs that may possess enhanced biological activities .

Synthesis Table:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Co-catalyzed Pauson-Khand reaction | Co2(CO)8, PhMe |

| 2 | Light-mediated radical coupling | Hantzsch ester, blue LED |

| 3 | Aldol addition | DBU, THF |

| ... | ... | ... |

Potential Therapeutic Uses

Broad Spectrum Activity:

Research indicates that this compound is not limited to melanoma; it has shown promise against other cancers as well. Its ability to induce apoptosis in resistant cell lines makes it a candidate for further exploration in combination therapies with existing chemotherapeutic agents.

Future Directions:

The ongoing research aims to explore the full spectrum of this compound's biological activities beyond melanoma, potentially leading to its application in treating various malignancies. Additionally, understanding its interaction with mitochondrial pathways may reveal new therapeutic targets for metabolic disorders associated with cancer .

Propiedades

Fórmula molecular |

C25H28O6 |

|---|---|

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

(1S,2R,5R,6R,12R,14R)-6-(furan-3-yl)-12-hydroxy-5,15,15,19-tetramethyl-7,16-dioxapentacyclo[12.3.2.01,12.02,10.05,9]nonadeca-9,18-diene-8,17-dione |

InChI |

InChI=1S/C25H28O6/c1-13-9-25-16-5-7-23(4)18(20(26)30-19(23)14-6-8-29-12-14)15(16)10-24(25,28)11-17(13)22(2,3)31-21(25)27/h6,8-9,12,16-17,19,28H,5,7,10-11H2,1-4H3/t16-,17-,19+,23-,24+,25-/m1/s1 |

Clave InChI |

JJXOUNRHCCYHOY-NDURPYHNSA-N |

SMILES isomérico |

CC1=C[C@]23[C@@H]4CC[C@]5([C@@H](OC(=O)C5=C4C[C@@]2(C[C@H]1C(OC3=O)(C)C)O)C6=COC=C6)C |

SMILES canónico |

CC1=CC23C4CCC5(C(OC(=O)C5=C4CC2(CC1C(OC3=O)(C)C)O)C6=COC=C6)C |

Sinónimos |

haperforin G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.